2-(5-Bromo-2-methylphenyl)acetic acid
CAS No.: 854646-94-9
Cat. No.: VC3383582
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854646-94-9 |
|---|---|
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | 2-(5-bromo-2-methylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
| Standard InChI Key | KZGAACARPAMSTO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Br)CC(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)CC(=O)O |
Introduction
Chemical Structure and Physical Properties
2-(5-Bromo-2-methylphenyl)acetic acid is characterized by a phenyl ring substituted with bromine at the 5-position and a methyl group at the 2-position, with an acetic acid moiety attached to the ring. This specific arrangement of functional groups contributes to its unique chemical behavior and applications.
Basic Identification and Properties
2-(5-Bromo-2-methylphenyl)acetic acid is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 854646-94-9 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| MDL Number | MFCD11840270 |
| Appearance | Crystalline solid |
| Storage Conditions | Room temperature |
| Hazard Classification | GHS07 (Warning) |
The compound features a carboxylic acid group that confers acidic properties and enables various derivatization reactions, while the bromine substituent provides a reactive site for further transformations .
Structural Characteristics
The structural arrangement of 2-(5-Bromo-2-methylphenyl)acetic acid contributes significantly to its chemical behavior. The bromine atom at the 5-position of the phenyl ring serves as an electron-withdrawing group, affecting the electron distribution across the molecule. Meanwhile, the methyl group at the 2-position introduces steric effects that influence the compound's reactivity and conformation.
The acetic acid side chain provides a functional handle for various chemical transformations, including esterification, amidation, and reduction reactions. This combination of features makes the compound particularly valuable as a building block in organic synthesis.
Synthesis Methods
Industrial Production Considerations
For industrial-scale production, manufacturers like Angene International Limited and Ambeed likely employ optimized synthetic routes that maximize yield and purity while minimizing waste and environmental impact . These commercial production methods typically involve careful control of reaction conditions to ensure consistent product quality.
Chemical Reactivity and Transformations
Carboxylic Acid Reactivity
As a carboxylic acid derivative, 2-(5-Bromo-2-methylphenyl)acetic acid can undergo typical carboxylic acid reactions:
-
Esterification with alcohols to form corresponding esters
-
Amidation with amines to form amides
-
Reduction to primary alcohols using suitable reducing agents
-
Decarboxylation under appropriate conditions
Bromine-Centered Reactivity
The bromine substituent at the 5-position serves as an important functional handle for further transformations:
-
Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)
-
Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution under forcing conditions
-
Reduction to generate the corresponding dehalogenated compound
These transformation possibilities make 2-(5-Bromo-2-methylphenyl)acetic acid a versatile building block in chemical synthesis.
Applications in Chemical Synthesis
Building Block in Organic Synthesis
The compound's functionality makes it valuable as a building block in organic synthesis beyond pharmaceutical applications. The carboxylic acid group can be transformed into various derivatives, while the bromine substituent provides a handle for carbon-carbon bond formation through metal-catalyzed coupling reactions.
Research Significance
Relevance to Medicinal Chemistry
In medicinal chemistry, brominated phenylacetic acid derivatives like 2-(5-Bromo-2-methylphenyl)acetic acid can serve as important scaffolds for developing bioactive compounds. The bromine substituent can be used as a chemical handle for introducing various functionalities, allowing medicinal chemists to explore structure-activity relationships.
The search results suggest potential connections to pharmaceutical development, as related compounds are used in the synthesis of drug intermediates. For example, structurally similar compounds are employed in synthetic pathways leading to canagliflozin intermediates, indicating potential relevance to diabetes treatment research .
Analytical Considerations
For research purposes, the compound is available from chemical suppliers with specified purity levels, typically 97% or higher . Analytical characterization of 2-(5-Bromo-2-methylphenyl)acetic acid typically includes NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm identity and purity.
| Safety Aspect | Recommendation |
|---|---|
| Personal Protection | Chemical-resistant gloves, safety glasses, lab coat |
| Ventilation | Use in well-ventilated area or fume hood |
| Storage | Room temperature in sealed container |
| Incompatibilities | Strong oxidizing agents, strong bases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume